molecular formula C17H20N6O5 B055618 DPAZT CAS No. 116333-41-6

DPAZT

Cat. No.: B055618
CAS No.: 116333-41-6
M. Wt: 388.4 g/mol
InChI Key: XUUPZVLCORYPPM-BFHYXJOUSA-N
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Description

5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which combines a dihydropyridine moiety with an azido-deoxythymidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting with the preparation of the dihydropyridine moiety. This is followed by the introduction of the azido group and the coupling with deoxythymidine. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form pyridinium salts.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Pyridinium derivatives.

    Reduction: Amino-deoxythymidine derivatives.

    Substitution: Various substituted thymidine analogs.

Scientific Research Applications

5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a probe in molecular biology experiments.

    Medicine: Investigated for its potential as a drug delivery agent, particularly for targeting the brain.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine involves its ability to penetrate biological membranes and deliver active agents to specific sites within the body. The dihydropyridine moiety facilitates the crossing of the blood-brain barrier, while the azido group can be activated to release therapeutic agents. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and triggering desired biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxycytosine
  • 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxyuridine

Uniqueness

Compared to similar compounds, 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine stands out due to its unique combination of a dihydropyridine moiety and an azido-deoxythymidine backbone. This structure imparts distinct chemical and biological properties, making it particularly suitable for applications in drug delivery and therapeutic interventions.

Properties

CAS No.

116333-41-6

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1

InChI Key

XUUPZVLCORYPPM-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-]

116333-41-6

Synonyms

5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine
5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
AZT-CDS
DPAZT
H(2)PyrAZT
H2PyrAZT
HPAZT
ZDV chemical delivery system
ZDV-5'-(1,4-dihydrotrigonellinate)
ZDV-CDS

Origin of Product

United States

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